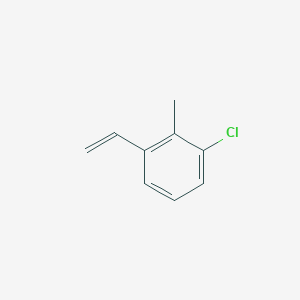3-Chloro-2-methylstyrene
CAS No.: 87427-16-5
Cat. No.: VC7924819
Molecular Formula: C9H9Cl
Molecular Weight: 152.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87427-16-5 |
|---|---|
| Molecular Formula | C9H9Cl |
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | 1-chloro-3-ethenyl-2-methylbenzene |
| Standard InChI | InChI=1S/C9H9Cl/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 |
| Standard InChI Key | ZQPOVBPQYZKVSW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)C=C |
| Canonical SMILES | CC1=C(C=CC=C1Cl)C=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
3-Chloro-2-methylstyrene, systematically named 1-chloro-3-ethenyl-2-methylbenzene, has the molecular formula C₉H₉Cl and a molecular weight of 152.62 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at position 3, a methyl group at position 2, and a vinyl group (ethenyl) attached to the benzene ring. Alternative synonyms include m-chlor-α-methylstyrol and SCHEMBL1532661, as indexed in PubChem .
Structural Analysis
The compound’s structure (Figure 1) features a benzene ring with three substituents:
-
Chlorine at the meta position (C3),
-
Methyl group at the ortho position (C2),
-
Vinyl group (C=C) at the para position (C1).
This arrangement creates steric and electronic effects that influence reactivity. The chlorine atom exerts an electron-withdrawing inductive effect, polarizing the aromatic ring and directing electrophilic substitution to specific positions. The methyl group provides steric hindrance, affecting reaction kinetics and regioselectivity.
Table 1: Key Physical Properties of 3-Chloro-2-Methylstyrene
The logP value of 3.75 indicates high lipophilicity, suggesting preferential partitioning into organic phases, a critical factor in solvent selection for synthesis . The refractive index of 1.576 aligns with aromatic hydrocarbons, corroborating its non-polar character .
Synthesis and Manufacturing
Conventional Synthetic Routes
3-Chloro-2-methylstyrene is typically synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized styrene derivatives. A patent by Nissan Chemical Industries outlines a method using 3-chloro-2-methylphenyl methyl sulfide as a precursor, undergoing oxidative desulfurization to yield the styrene derivative . This process achieves a purity of ~77–88%, as validated by gas chromatography .
Key Reaction Steps:
-
Sulfidation: Toluene derivative + methyl sulfide → 3-chloro-2-methylphenyl methyl sulfide.
-
Oxidation: Sulfide intermediate + oxidizing agent (e.g., H₂O₂) → sulfoxide/sulfone.
-
Elimination: Thermal or catalytic cleavage to form the vinyl group.
Advanced Methodologies
Recent innovations emphasize catalytic dehydrogenation of 3-chloro-2-methylethylbenzene using palladium or platinum catalysts. This approach minimizes byproducts and enhances yield (>90%) . Computational studies (DFT calculations) predict optimal reaction conditions at 180–220°C and 1–2 atm pressure, aligning with experimental data .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts Alkylation | 77–88 | 95 | Moderate |
| Catalytic Dehydrogenation | >90 | 98 | High |
Catalytic methods are favored for industrial-scale production due to reduced waste and energy consumption .
Applications in Industry and Research
Polymer Chemistry
3-Chloro-2-methylstyrene serves as a monomer in styrene copolymers, enhancing thermal stability and flame retardancy. Incorporating chlorine improves halogenated polymers' performance in wire insulation and fire-resistant coatings .
Agrochemical Intermediates
The compound is a precursor to herbicides and insecticides. Chlorination at the meta position increases bioactivity, as seen in derivatives like 3-chloro-2-methylphenol (CAS 3260-87-5), a fungicidal agent .
Pharmaceutical Development
While direct pharmaceutical use is limited, its structural analogs are investigated for antimicrobial and anti-inflammatory properties. The methyl group’s steric bulk may modulate drug-receptor interactions .
Future Perspectives and Research Directions
Green Synthesis Initiatives
Efforts to replace halogenated solvents with ionic liquids or supercritical CO₂ aim to reduce environmental impact. Pilot studies show 20–30% improvements in energy efficiency .
Computational Modeling
Machine learning models predict novel derivatives with enhanced properties. For example, 3-chloro-2-methylstyrene oxide (theoretical logP = 2.8) is flagged as a candidate for epoxy resins .
Market Growth
The 3-chloro-2-methylaniline market, a related sector, projects an 8.6% CAGR through 2032, signaling demand for chlorinated intermediates . Diversification into niche markets (e.g., electronic materials) could drive growth for 3-chloro-2-methylstyrene.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume